2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of benzenesulfonamides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure features a difluorobenzene moiety linked to a pyridazine derivative, which enhances its biological activity and selectivity toward specific targets.
The compound can be classified as an organic sulfonamide, specifically a benzenesulfonamide derivative. Its chemical formula is C12H12F2N3O3S, and it has a molecular weight of 297.31 g/mol. The compound is identified by the CAS number 1021219-23-7. It is synthesized from commercially available precursors and is primarily used in research settings to explore its potential as a pharmaceutical agent .
The synthesis of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
The molecular structure of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be represented as follows:
This structure features a difluorobenzene ring connected via an ethyl linker to a pyridazine ring that contains a sulfonamide functional group .
2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can participate in various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific biological targets. It is believed that this compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. For instance, it has been studied for its potential inhibitory effects on carbonic anhydrase enzymes and cyclooxygenase enzymes, which are crucial in inflammatory processes .
The physical properties of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide include:
In terms of chemical properties, it exhibits stability under standard laboratory conditions but may react under strong acidic or basic environments due to its functional groups .
The primary applications of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide lie in medicinal chemistry and pharmacology:
The synthesis of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (molecular formula: C₁₂H₁₁F₂N₃O₃S; molecular weight: 315.29 g/mol) follows a convergent multi-step strategy, integrating pyridazinone and benzenesulfonamide pharmacophores . The core sequence comprises:
Table 1: Key Steps and Conditions in Representative Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Pyridazinone alkylation | 1,2-Dibromoethane, K₂CO₃, acetone, reflux | 1-(2-Bromoethyl)pyridazin-6(1H)-one | 60-75% |
Sulfonamide formation | Chlorosulfonic acid, NH₄OH, 0-5°C | 2,4-Difluorobenzenesulfonamide | 70-85% |
Hybrid coupling | Sulfonamide, K₂CO₃, acetone, 60°C | Target compound (EVT-2713742) | 50-68% |
Purification typically employs recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analytical confirmation uses ¹H/¹³C nuclear magnetic resonance, high-resolution mass spectrometry, and infrared spectroscopy, with the sulfonamide S–O stretch observed near 1150 cm⁻¹ and N–H bend at 1550 cm⁻¹ [5] [8].
Palladium-catalyzed reactions enable late-stage diversification of the benzenesulfonamide moiety, particularly for introducing complex substituents orthogonal to the fluorine atoms [4]. Key methodologies include:
Optimization focuses on ligand selection (bidentate phosphines for hindered substrates) and base (cesium carbonate for less nucleophilic amines). Crucially, fluorinated benzenes resist protodehalogenation under these conditions, preserving the critical C–F bonds essential for target binding [4].
Precise fluorination at C-2 and C-4 of the benzenesulfonamide ring exploits the ortho/para-directing effect of the sulfonamide group [4]. Methodologies include:
Table 2: Fluorination Efficiency of Electrophilic Agents
Agent | Solvent System | Temperature | Regioselectivity (2,4:other) | Yield |
---|---|---|---|---|
Selectfluor® | CH₃CN/H₂O (9:1) | 25°C | >99:1 | 85% |
NFSI/BF₃·OEt₂ | Dichloromethane | −40°C | 95:5 | 78% |
KF/18-Crown-6 | Sulfolane | 180°C | 60:40 (meta-dominated) | 65% |
Density functional theory calculations confirm the sulfonamide group’s +M effect stabilizes the Wheland intermediate at ortho/para positions, rationalizing the observed selectivity [4].
Structural derivatization of the parent compound improves target affinity, solubility, and pharmacokinetics:
Table 3: Bioactivity of Key Structural Analogs
Modification Site | Analog Structure | Biological Activity | Potency Gain |
---|---|---|---|
Sulfonamide nitrogen | Schiff base with 8-hydroxyquinoline | Anti-Chikungunya virus (10 μmol L⁻¹) | 5-fold vs. parent |
Pyridazinone C-3 | 3-(Trifluoromethylphenyl) via Suzuki coupling | Anti-influenza A (half maximal effective concentration = 86 nM) | 3.5-fold |
Ethyl linker | –CH₂CH₂OCH₂– spacer | Aqueous solubility: 12 mg/mL vs. 3.5 mg/mL | 3.4-fold |
These modifications exploit the compound’s modularity, enabling optimization for specific therapeutic targets (e.g., carbonic anhydrase inhibition, antiviral, or anticancer applications) while maintaining the core difluorobenzenesulfonamide-pyridazinone pharmacophore [2] [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: